1-(Heptyloxy)-3-isocyanatobenzene
Description
1-(Heptyloxy)-3-isocyanatobenzene is an aromatic compound featuring a heptyloxy group (-O-C₇H₁₅) at the 1-position and an isocyanate (-NCO) group at the 3-position of the benzene ring.
Properties
CAS No. |
55792-36-4 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-heptoxy-3-isocyanatobenzene |
InChI |
InChI=1S/C14H19NO2/c1-2-3-4-5-6-10-17-14-9-7-8-13(11-14)15-12-16/h7-9,11H,2-6,10H2,1H3 |
InChI Key |
ZFPVJHJYNGTAKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC(=C1)N=C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Heptyloxy)-3-isocyanatobenzene typically involves the reaction of 1-(Heptyloxy)-3-nitrobenzene with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to form the isocyanate group. Industrial production methods may involve the use of continuous flow reactors to ensure precise control over reaction parameters and to enhance yield and purity.
Chemical Reactions Analysis
1-(Heptyloxy)-3-isocyanatobenzene undergoes a variety of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding carbamic acids and esters.
Polymerization: The isocyanate group can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and elastomers.
Common reagents used in these reactions include amines, alcohols, and water, with reaction conditions typically involving mild temperatures and the presence of catalysts to enhance reaction rates. Major products formed from these reactions include ureas, carbamates, and polyurethanes.
Scientific Research Applications
1-(Heptyloxy)-3-isocyanatobenzene has several scientific research applications:
Materials Science: It is used in the synthesis of polyurethanes, which are important materials in the production of foams, coatings, and elastomers.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in the study of enzyme inhibitors and as a probe for investigating the mechanisms of enzyme-catalyzed reactions.
Industrial Applications: The compound is used in the production of adhesives, sealants, and coatings due to its reactivity and ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of 1-(Heptyloxy)-3-isocyanatobenzene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines and alcohols. This reactivity is exploited in the formation of ureas and carbamates, which are important intermediates in various chemical processes. The molecular targets and pathways involved in these reactions include the formation of covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable products.
Comparison with Similar Compounds
Alkoxy-Substituted Aromatic Isocyanates
Compounds with varying alkoxy chain lengths on the benzene ring demonstrate how substituents influence physicochemical properties and applications:
Key Findings :
- Chain Length Effects : Longer alkoxy chains (e.g., heptyl) enhance lipophilicity, which may improve bioavailability in drug design but reduce solubility in polar solvents. Shorter chains (e.g., propyl) favor volatility and aqueous solubility .
- Synthetic Flexibility : Alkoxy groups are introduced via nucleophilic substitution or deprotection reactions, enabling modular design for targeted applications .
Electronic Substituent Effects: Fluorinated vs. Alkoxy Isocyanates
Electron-donating (e.g., alkoxy) and electron-withdrawing (e.g., difluoromethyl) groups modulate isocyanate reactivity:
Key Findings :
Mono- vs. Di-isocyanates
Di-isocyanates like hexamethylene diisocyanate (HDI) differ significantly in reactivity and hazards:
Key Findings :
- Reactivity: Di-isocyanates (e.g., HDI) undergo crosslinking reactions, forming polymers, while mono-isocyanates are used as intermediates or in conjugation reactions .
- Safety: Di-isocyanates pose greater health risks, requiring stringent handling protocols compared to mono-isocyanates .
Non-Isocyanate Compounds with Heptyloxy Groups
Key Findings :
- The heptyloxy group enhances pharmacokinetic properties (e.g., half-life) in drug candidates, even in non-isocyanate frameworks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
